![molecular formula C21H20ClN5O3S B6488015 1-{4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one CAS No. 887220-77-1](/img/structure/B6488015.png)
1-{4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a heterocyclic compound, specifically a triazole derivative . Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of such compounds involves the union of a great number of potential synthetic substances consistently in laboratories around the world .Molecular Structure Analysis
The molecular structure of triazole compounds, including the one you mentioned, is characterized by the presence of two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
Triazole compounds are known to readily bind in the biological system with a variety of enzymes and receptors . This makes them versatile in terms of the biological activities they can exhibit.Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds are characterized by their ability to form hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Scientific Research Applications
- Advantages : SM coupling conditions are mild, and the organoboron reagents are stable and environmentally benign .
Therapeutic Molecules
The 1,2,4-triazole nucleus has been incorporated into various therapeutically beneficial molecules, enhancing their drug efficacy. Schiff bases derived from 1,2,4-triazoles also exhibit significant biological activities .
Antitumor Activity
In previous work, derivatives containing the 1,3,4-thiadiazole moiety were synthesized to inhibit tumor cell growth. The compound you’ve mentioned may have potential antitumor properties .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including those with hydrazine-coupled pyrazoles, exhibit potent antileishmanial and antimalarial effects. The furan-2-yl and triazolo groups in your compound could contribute to these activities .
Other Pharmacological Effects
Triazole derivatives have diverse pharmacological effects. While specific data on your compound are limited, it’s worth exploring its potential in other therapeutic areas .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-13(28)25-8-10-26(11-9-25)17(14-4-6-15(22)7-5-14)18-20(29)27-21(31-18)23-19(24-27)16-3-2-12-30-16/h2-7,12,17,29H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSISVOZPUIDHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.